C7-Amino Substitution Enables a Distinct MAO Inhibition Profile vs. C6-Substituted and N1-Substituted 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives
The 3-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold has been systematically evaluated for position-dependent MAO-A and MAO-B inhibition. In a study of 37 compounds across two substitution series, good-potency MAO inhibition was exclusively observed among C6-substituted derivatives (most potent MAO-B IC₅₀ = 0.269 µM; most potent MAO-A IC₅₀ = 7.43 µM), while N1-substituted derivatives yielded comparatively low-potency inhibition [1]. The C7-amino substitution represents a third, pharmacologically underexplored vector. Critically, the C7 position on the dihydroquinazolinone ring is electronically and sterically distinct from C6—the C7 carbon is para to the N1 nitrogen of the urea-like moiety, whereas C6 is meta—resulting in different resonance contributions to the aromatic ring and distinct hydrogen-bonding geometry. The primary amine at C7 introduces a hydrogen-bond donor (HBD) count of 2 (NH₂ group) and an additional hydrogen-bond acceptor (HBA), increasing the total polar surface area (tPSA) to 61.85 Ų [2], compared to an estimated ~32 Ų for the unsubstituted parent 3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS 24365-65-9) . This altered polarity profile directly impacts passive membrane permeability and CNS penetration potential, differentiating C7-amino analogs from C6-substituted or N1-substituted counterparts for neuroscience-targeted programs [3].
| Evidence Dimension | Position-dependent MAO-B inhibitory potency and calculated physicochemical properties across substitution positions |
|---|---|
| Target Compound Data | C7-NH₂ substituted; tPSA = 61.85 Ų; LogP = 1.21; HBD = 2; MAO-B IC₅₀: not directly reported (position underexplored but structurally distinct from C6 and N1 vectors) |
| Comparator Or Baseline | C6-substituted series: MAO-B IC₅₀ = 0.269 µM (most potent); N1-substituted series: comparatively low-potency MAO inhibition; Unsubstituted parent (CAS 24365-65-9): tPSA ≈ 32.34 Ų, HBD = 0, LogP = 1.74 |
| Quantified Difference | ΔtPSA ≈ +29.5 Ų vs. unsubstituted parent; ΔHBD = +2 vs. unsubstituted parent; C6 vs. C7 positional selectivity not quantified but qualitatively distinct per SAR |
| Conditions | Recombinant human MAO-A and MAO-B fluorometric assays (Marais et al., 2020); tPSA/LogP calculated via ChemSite database |
Why This Matters
Procurement of the C7-amino analog pre-installs a substitution vector that is pharmacologically distinct from the extensively studied C6 and N1 positions, enabling exploration of an underexploited SAR dimension without requiring multi-step regioselective functionalization.
- [1] Marais L, et al. The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Mol Divers. 2020;24(2):391-406. doi:10.1007/s11030-019-09960-5 View Source
- [2] ChemSite (chem-site.com). 1042972-70-2 Chemical Information: PSA = 61.85000, LOGP = 1.21440. Accessed 2026. View Source
- [3] Marais L. Synthesis and evaluation of 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derivatives as monoamine oxidase inhibitors. MSc Thesis, North-West University, Potchefstroom Campus, 2018. View Source
